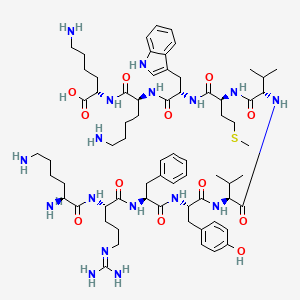
Emtricitabine triphosphate (tetrasodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Emtricitabine triphosphate (tetrasodium salt) is the tetrasodium salt form of Emtricitabine triphosphate, which is a phosphorylated anabolite of Emtricitabine. Emtricitabine is a nucleoside reverse transcriptase inhibitor that targets HIV and HBV . This compound is primarily used in scientific research and has significant applications in the field of antiviral therapy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Emtricitabine triphosphate (tetrasodium salt) involves the phosphorylation of Emtricitabine. The process typically includes the use of phosphorylating agents under controlled conditions to achieve the desired triphosphate form. The reaction conditions often involve specific pH levels, temperatures, and solvents to ensure the stability and purity of the product .
Industrial Production Methods: Industrial production of Emtricitabine triphosphate (tetrasodium salt) follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to maintain high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Emtricitabine triphosphate (tetrasodium salt) primarily undergoes phosphorylation reactions. It can also participate in substitution reactions where the triphosphate group can be replaced by other functional groups under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving Emtricitabine triphosphate (tetrasodium salt) include phosphorylating agents, solvents like water or organic solvents, and catalysts that facilitate the reaction. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed: The major product formed from the phosphorylation of Emtricitabine is Emtricitabine triphosphate. In substitution reactions, the products vary depending on the substituent introduced .
Wissenschaftliche Forschungsanwendungen
Emtricitabine triphosphate (tetrasodium salt) has extensive applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a research tool to study the mechanisms of HIV and HBV inhibition. In medicinal chemistry, it serves as a model compound for developing new antiviral agents. Its role in inhibiting reverse transcriptase makes it a valuable compound in the study of viral replication and drug resistance .
Wirkmechanismus
Emtricitabine triphosphate (tetrasodium salt) exerts its effects by inhibiting the reverse transcriptase enzyme of HIV and HBV. As a cytidine analog, it competes with deoxycytidine triphosphate for incorporation into the viral DNA. Once incorporated, it terminates the DNA chain, preventing further viral replication . This mechanism is crucial in reducing viral load and managing HIV and HBV infections.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Lamivudine
- Tenofovir disoproxil fumarate
- Zidovudine
Uniqueness: Emtricitabine triphosphate (tetrasodium salt) is unique due to its high specificity and potency in inhibiting reverse transcriptase. Compared to similar compounds like Lamivudine and Tenofovir, Emtricitabine has a longer half-life and better bioavailability, making it a preferred choice in combination therapies for HIV and HBV .
Eigenschaften
Molekularformel |
C8H9FN3Na4O12P3S |
|---|---|
Molekulargewicht |
575.12 g/mol |
IUPAC-Name |
tetrasodium;[[[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C8H13FN3O12P3S.4Na/c9-4-1-12(8(13)11-7(4)10)5-3-28-6(22-5)2-21-26(17,18)24-27(19,20)23-25(14,15)16;;;;/h1,5-6H,2-3H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16);;;;/q;4*+1/p-4/t5-,6+;;;;/m0..../s1 |
InChI-Schlüssel |
UVCVKFWKKXBGTF-YPNYOHIOSA-J |
Isomerische SMILES |
C1[C@H](O[C@H](S1)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=C(C(=NC2=O)N)F.[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1C(OC(S1)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=C(C(=NC2=O)N)F.[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389288.png)


![(E)-1-(3,4-dichlorophenyl)-N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-[[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanimine](/img/structure/B12389304.png)



![trisodium;[[(2R,4S,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12389323.png)
methyl phosphate](/img/structure/B12389324.png)
![[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol](/img/structure/B12389366.png)
![9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one](/img/structure/B12389371.png)
![N-[2-[4-(1-Methylethyl)phenoxy]acetyl]guanosine](/img/structure/B12389372.png)
